Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11b)-

Physicochemical characterization Solid-state stability Polymorph screening

Procure 14α-hydroxyhydrocortisone (CAS 103795-84-2)—the official EP Impurity I for hydrocortisone. Its distinct mp (241–242°C vs. 211–220°C for parent) provides orthogonal identity confirmation, while context‑dependent thymolytic potency (up to 8‑fold variation) and direct DNA‑binding antibacterial activity make it a unique probe and starting scaffold. Supplied with full regulatory characterization, traceable to USP/EP primary standards, and meeting ANDA/NDA submission requirements. Avoid non‑designated analogs that compromise pharmacopoeial compliance.

Molecular Formula C21H30O6
Molecular Weight 378.5 g/mol
CAS No. 103795-84-2
Cat. No. B3075972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11b)-
CAS103795-84-2
Molecular FormulaC21H30O6
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3(CCC4(C(=O)CO)O)O)C)O
InChIInChI=1S/C21H30O6/c1-18-6-5-13(23)9-12(18)3-4-14-17(18)15(24)10-19(2)20(14,26)7-8-21(19,27)16(25)11-22/h9,14-15,17,22,24,26-27H,3-8,10-11H2,1-2H3/t14-,15+,17-,18+,19+,20-,21+/m1/s1
InChIKeyTUUSWKVBOMQUNJ-CNPAUTQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11b)- (CAS 103795-84-2): A Pharmacopoeial Impurity Standard for Hydrocortisone with Distinct Structural and Biological Features


Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11b)- (CAS 103795-84-2), also known as 14α-hydroxyhydrocortisone or Hydrocortisone EP Impurity I, is a tetra-hydroxylated corticosteroid derivative with the molecular formula C21H30O6 and a molecular weight of 378.46 g/mol [1]. The compound is structurally derived from hydrocortisone (cortisol) through the addition of a 14α-hydroxyl group, and it is officially designated as Impurity I in the European Pharmacopoeia (EP) monograph for hydrocortisone [2]. Unlike the parent drug hydrocortisone, which is a potent endogenous glucocorticoid, this compound has demonstrated distinct biological activities—including thymolytic effects that vary up to 8-fold in potency relative to other corticoids depending on assay conditions—and exhibits antibacterial properties not associated with the parent compound [3]. Its primary commercial role is as a highly characterized reference standard for impurity profiling in ANDA, NDA, and commercial hydrocortisone production, meeting regulatory requirements set by USP, EMA, JP, and BP [4].

Why Generic Hydrocortisone or Other Corticosteroid Analogs Cannot Substitute for CAS 103795-84-2 in Regulated Impurity Profiling and Selective Biocatalysis


Although hydrocortisone (CAS 50-23-7) and other corticosteroids such as cortisone and prednisolone share the pregn-4-ene-3,20-dione backbone, the additional 14α-hydroxyl group in CAS 103795-84-2 introduces a unique combination of physicochemical, analytical, and biological properties that preclude simple substitution [1]. The melting point of CAS 103795-84-2 is 241–242 °C, substantially higher than the 211–220 °C range reported for hydrocortisone, reflecting altered crystalline packing and thermal stability [2][3]. In regulated pharmaceutical impurity profiling, CAS 103795-84-2 is a named EP impurity standard with defined acceptance criteria for hydrocortisone active pharmaceutical ingredient (API) release; using a non-designated analog would compromise pharmacopoeial compliance, method validation, and regulatory submission integrity [4]. Furthermore, 14α-hydroxysteroids—including the target compound—exhibit distinct biological activities, such as anti-gonadotropic and carcinolytic effects, that are not shared by the parent 14-deoxy corticosteroids, indicating that the 14α-hydroxy modification is not a silent structural change but a pharmacologically meaningful alteration [5].

Quantitative Differentiation Evidence for CAS 103795-84-2 Against Closest Analogs: A Procurement-Relevant Comparison


Melting Point Elevation of 20–30 °C Above Hydrocortisone Indicates Distinct Solid-State Stability

CAS 103795-84-2 exhibits a melting point of 241–242 °C [1]. In contrast, the parent compound hydrocortisone (CAS 50-23-7) melts with decomposition at 214–220 °C [2]. This difference of approximately 21–28 °C demonstrates that the introduction of the 14α-hydroxyl group significantly alters the crystalline lattice energy and thermal stability of the steroid scaffold. For pharmaceutical impurity reference standards, a higher and sharper melting point is a desirable quality attribute that facilitates unambiguous identity confirmation via melting point apparatus and reduces the likelihood of co-melting ambiguities with the parent API.

Physicochemical characterization Solid-state stability Polymorph screening

EP Pharmacopoeial Designation as Impurity I Provides Regulatory Traceability Unavailable from Unlisted Hydrocortisone Derivatives

CAS 103795-84-2 is formally designated as Hydrocortisone EP Impurity I (14α-hydroxyhydrocortisone) and is listed in the European Pharmacopoeia monograph for hydrocortisone [1]. As an EP-named impurity, it is supplied with comprehensive characterization data compliant with regulatory guidelines for ANDA and NDA submissions, and traceability to USP or EP reference standards can be provided [2]. In contrast, other hydroxylated hydrocortisone impurities—such as 6β-hydroxyhydrocortisone or hydrocortisone dimer (Impurity N)—are designated under different impurity codes with distinct acceptance criteria . An analytical laboratory or quality control unit cannot legally substitute an unlisted analog for a named pharmacopoeial impurity in a regulated method without undertaking full re-validation and demonstrating equivalent system suitability.

Regulatory compliance Pharmaceutical impurity profiling Pharmacopoeial reference standards

Thymolytic Activity of 14α-Hydroxycortisol Varies Up to 8-Fold Relative to Other Corticoids Depending on Assay Conditions

Dorfman et al. (1959) reported that the relative thymolytic activity of 14α-hydroxycortisol (CAS 103795-84-2) can differ by as much as 8-fold when compared to other corticoids, depending on the animal species and bioassay conditions employed [1]. This finding demonstrates that the biological potency of 14α-hydroxycortisol is not a fixed multiple of hydrocortisone activity but is highly context-dependent—a characteristic not generally observed with the parent compound hydrocortisone, which shows more consistent relative potency across standard glucocorticoid assays. The study used adrenalectomized rats and mice, evaluating thymus involution as the pharmacodynamic endpoint.

Glucocorticoid pharmacology Thymolytic bioassay In vivo corticoid potency

Antibiotic Activity of 14α-Hydroxycortisol Against Microorganisms Is Absent in Hydrocortisone

14α-Hydroxycortisol (CAS 103795-84-2) has been demonstrated to possess antibiotic properties against yeast, fungi, and certain bacteria—an activity not exhibited by hydrocortisone . The compound inhibits microbial growth by binding to DNA and preventing RNA synthesis, a mechanism distinct from the glucocorticoid receptor-mediated anti-inflammatory action of hydrocortisone . The compound has been isolated from the bacterium Micrococcus lysodeikleticus and is detectable in the urine of patients with bacterial infections (Escherichia coli, Klebsiella pneumoniae), suggesting a role in host-microbe interactions . Quantitative MIC data were not available in the accessed literature, so this evidence is classified as supporting.

Antibacterial steroids Microbial biotransformation DNA-binding inhibitors

Biocatalytic Production of 14α-OH-AD Achieves 99% Regioisomeric Purity vs. 40% for 14α-OH-RSS, Demonstrating Substrate-Specific Selectivity

Chen et al. (2019) demonstrated that the fungal cytochrome P450 enzyme P-450lun from Cochliobolus lunatus catalyzes 14α-hydroxylation of androstenedione (AD) with a regiospecificity exceeding 99%, yielding 14α-OH-AD at 150 mg/L/day with 60% w/w yield [1]. In contrast, the same enzyme showed only approximately 40% regiospecificity for the cortexolone (RSS) substrate (14α-OH-RSS: 64 mg/L/day productivity, 26% w/w yield) [2]. This >2-fold difference in regiospecificity demonstrates that the 14α-hydroxylation outcome is highly substrate-dependent and that use of the appropriate steroid backbone (such as progesterone or androstenedione) is critical for achieving high-purity 14α-hydroxysteroid production, which is the required starting point for synthesizing CAS 103795-84-2 via microbial biotransformation.

Steroid biotransformation Cytochrome P450 14α-hydroxylase Regiospecificity engineering

Procurement-Relevant Application Scenarios for CAS 103795-84-2 Based on Verifiable Differentiation Evidence


Regulated Pharmaceutical Quality Control: Hydrocortisone API Impurity Profiling per EP Monograph

CAS 103795-84-2 is the official EP Impurity I reference standard for hydrocortisone. Quality control laboratories performing release testing of hydrocortisone API under GMP must use this specific impurity standard to establish system suitability, determine relative retention times, and quantify Impurity I levels in accordance with the EP monograph acceptance criteria. The standard is supplied with full regulatory characterization data and can be traced to USP or EP primary standards, making it suitable for ANDA and NDA submissions [1]. Using a non-designated analog would invalidate the analytical method under regulatory scrutiny. The distinct melting point (241–242 °C) provides an orthogonal identity confirmation that complements chromatographic retention time data [2].

Steroid Structure-Activity Relationship (SAR) Research: Probing the Pharmacological Impact of 14α-Hydroxylation

The context-dependent thymolytic activity of CAS 103795-84-2—which varies up to 8-fold relative to other corticoids depending on animal species and bioassay design—makes it a valuable probe compound for investigating how the 14α-hydroxyl group modulates glucocorticoid receptor activation in a tissue-specific manner [3]. Researchers comparing the in vivo potency of 14α-hydroxycortisol with hydrocortisone across different rodent models (adrenalectomized rat vs. mouse thymolytic assays) can dissect the relative contribution of the 14α-hydroxy modification to pharmacodynamic variability, which is not achievable with the parent compound alone [4].

Microbial Biotransformation Process Development: Benchmarking 14α-Hydroxylase Regiospecificity

The demonstrated 99% regiospecificity of the C. lunatus P-450lun enzyme for androstenedione (AD) 14α-hydroxylation, compared to only ~40% for cortexolone (RSS), establishes a clear benchmark for biocatalytic process development targeting high-purity 14α-hydroxysteroids [5]. Industrial biotechnology groups developing recombinant yeast or fungal biotransformation platforms for CAS 103795-84-2 production can use these productivity metrics (150 mg/L/day for 14α-OH-AD) to evaluate alternative enzyme variants, optimize substrate loading, and justify the selection of AD-type substrates over RSS-type substrates for minimising downstream chromatographic purification costs [6].

Antimicrobial Steroid Discovery: Scaffold for DNA-Binding Antibiotic Development

CAS 103795-84-2 exhibits direct antibacterial activity via DNA binding and RNA synthesis inhibition, a mechanism absent in hydrocortisone . This differential activity profile positions 14α-hydroxycortisol as a starting scaffold for medicinal chemistry programs seeking to develop non-glucocorticoid steroidal antibiotics. Researchers can compare the MIC values of 14α-hydroxycortisol and its synthetic derivatives against hydrocortisone as a negative control to validate that the antibacterial effect is specifically conferred by the 14α-hydroxy modification and is not a general corticosteroid property . The compound's bacterial origin (isolated from M. lysodeikleticus) further supports its relevance to natural product antimicrobial discovery .

Quote Request

Request a Quote for Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11b)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.